molecular formula C8H9N3O B13097719 (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

Cat. No.: B13097719
M. Wt: 163.18 g/mol
InChI Key: RFMZDRXGVGTRDN-UHFFFAOYSA-N
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Description

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pyrrolopyrazine derivatives, including (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, involves several synthetic routes. One common method is the transition-metal-free strategy, which includes the following steps :

  • Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
  • Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
  • Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve metal-catalyzed reactions, such as palladium-catalyzed Sonogashira cross-coupling followed by base-induced C-N cyclization . These methods are efficient and provide high yields of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-5-2-9-8-7(11-5)6(4-12)3-10-8/h2-3,12H,4H2,1H3,(H,9,10)

InChI Key

RFMZDRXGVGTRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CN2)CO

Origin of Product

United States

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